molecular formula C9H16ClNO B2396347 (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride CAS No. 1350473-55-0

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride

Cat. No.: B2396347
CAS No.: 1350473-55-0
M. Wt: 189.68
InChI Key: AUKDNLLJBXMGHF-UHFFFAOYSA-N
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Description

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated C–C bond, followed by further chemical transformations .

Industrial Production Methods

Industrial production methods for this compound may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride is unique due to its specific structural features, which combine a cyclopropyl group with a cyclopentyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1-aminocyclopentyl)-cyclopropylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c10-9(5-1-2-6-9)8(11)7-3-4-7;/h7H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKDNLLJBXMGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350473-55-0
Record name 1-cyclopropanecarbonylcyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 10 mL round-bottomed flask (1-cyclopropanecarbonyl-cyclopentyl)-carbamic acid tert-butyl ester (61 mg, 0.24 mmol) was dissolved in 1.0 M HCl solution in MeOH (1.5 mL, 1.5 mmol). The reaction mixture was stirred at room temperature overnight then concentrated under reduced pressure to afford 45 mg (98%) of (1-amino-cyclopentyl)-cyclopropyl-methanone hydrochloride as a white solid.
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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